Bromure de 1-(2-éthoxy-2-oxoéthyl)pyridinium

Vue d'ensemble

Description

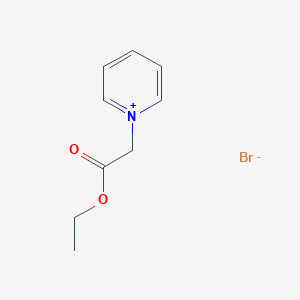

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst or ligand in various organic synthesis reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products[][1].

Mécanisme D'action

Target of Action

It is often used as a catalyst, reducing agent, ligand, or precursor for catalysts in the synthesis of organic compounds .

Mode of Action

As a catalyst or reducing agent, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is currently unavailable . These properties are crucial in determining the bioavailability of a compound.

Result of Action

As a catalyst or reducing agent, it likely influences the rate and outcomes of chemical reactions .

Action Environment

The action, efficacy, and stability of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at 4°C . This suggests that exposure to oxygen and higher temperatures may affect its stability and efficacy .

Méthodes De Préparation

Reactants: 1-methylpyridine and bromoethanol

Solvent: Suitable organic solvent such as ethanol

Catalyst: Acidic catalyst for cyclization

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete reaction

Analyse Des Réactions Chimiques

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles.

Addition: It can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines, thiols

Electrophiles: Alkyl halides, acyl halides

Comparaison Avec Des Composés Similaires

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:

- 1-(2-Oxo-2-ethoxyethyl)pyridinium bromide

- 1-(Ethoxycarbonylmethyl)pyridinium bromide

- Pyridinium-1-acetic acid ethyl bromide

Activité Biologique

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

- Chemical Formula : C₉H₁₂BrNO₂

- Molecular Weight : 246.11 g/mol

- Melting Point : 137–139 °C

- CAS Number : 17282-40-5

The biological activity of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can be attributed to its interaction with various cellular targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity : It has shown effectiveness against several strains of bacteria and fungi, particularly through disruption of cell membranes.

- Inhibition of Protein Kinases : Similar compounds have been noted for their ability to inhibit mutant epidermal growth factor receptor (EGFR) kinases, which are crucial in the proliferation of cancer cells .

Antifungal Activity

Recent studies have demonstrated the antifungal potential of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide against various strains of Candida. The minimum inhibitory concentrations (MIC) were found to range from 62.5 to 2000 µg/mL, indicating significant antifungal properties. The mechanism appears to involve interaction with ergosterol in fungal cell membranes, leading to membrane disruption .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | 62.5 - 2000 | Antifungal |

Antitubercular Activity

In addition to antifungal properties, this compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis strains. The study reported MIC values ranging from 4 to 32 µg/mL for susceptible strains and up to 64 µg/mL for multidrug-resistant strains. Molecular docking studies suggest that it targets the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of the bacterium .

| Strain Type | MIC (µg/mL) | Target |

|---|---|---|

| H37Rv (susceptible) | 4 - 32 | InhA |

| MDR Strains | 16 - 64 | InhA |

Case Studies

- Antifungal Study : A study conducted on the efficacy of synthesized pyridinium compounds demonstrated that those including the ethoxy group exhibited enhanced antifungal activity against clinical isolates of Candida. The compounds were effective at disrupting ergosterol content, which is vital for fungal cell membrane integrity .

- Antitubercular Study : In a separate investigation focusing on indolizine derivatives related to pyridinium compounds, it was found that certain derivatives displayed promising anti-tubercular activity with specific molecular targets identified through docking studies. This highlights the potential for developing new treatments based on structural modifications of the pyridinium framework .

Propriétés

IUPAC Name |

ethyl 2-pyridin-1-ium-1-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBOIFNOMWXDFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938216 | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-40-5 | |

| Record name | Pyridinium, 1-(2-ethoxy-2-oxoethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(ethoxycarbonylmethyl)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17282-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing indolizine derivatives from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide?

A1: The reaction of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide with 2-Chloro-1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide provides a pathway for synthesizing specific indolizine derivatives, namely 3-Ethyl 1,2-Dimethyl 5-Chloroindolizine-1,2,3-Tricarboxylate and 3-Ethyl 1,2-Dimethyl 5-Bromoindolizine-1,2,3-Tricarboxylate []. Indolizines are heterocyclic compounds with a diverse range of biological activities, making them attractive targets for pharmaceutical research. This specific synthesis route offers insights into the reactivity of pyridinium salts and their potential in constructing complex heterocyclic systems.

Q2: What structural information can be obtained about the synthesized indolizine derivatives?

A2: The research elucidates the structures of the synthesized indolizine derivatives through various spectroscopic techniques. While the abstract doesn't provide specific data, we can anticipate the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) []. NMR would provide detailed information about the connectivity and environment of atoms within the molecules, while MS would confirm their molecular weight and potentially offer insights into fragmentation patterns. These structural characterizations are crucial for understanding the properties and potential applications of these novel compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.